3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride
Description
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H15NO4·HCl. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of both amino and diol functional groups, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H16ClNO4 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropylamino)propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO4.ClH/c8-3-5(10)1-7-2-6(11)4-9;/h5-11H,1-4H2;1H |
InChI Key |
CTIPAZSHIWGUBI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)NCC(CO)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride typically involves the reaction of 3-amino-1,2-propanediol with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in an aqueous medium, and hydrochloric acid is added to form the hydrochloride salt. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The final product is purified through crystallization or distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and alcohol derivatives.
Scientific Research Applications
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2-propanediol: Shares similar functional groups but lacks the 2,3-dihydroxypropyl moiety.
2,3-Dihydroxypropylamine: Contains the diol and amine groups but differs in the overall structure.
1-Aminoglycerol: Another compound with similar functional groups but different spatial arrangement.
Uniqueness
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity.
Biological Activity
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride, also known as 3-amino-1,2-propanediol, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on recent studies and patents.
- Molecular Formula : C₃H₉NO₂
- Molecular Weight : 91.11 g/mol
- CAS Number : 616-30-8
1. Pharmacological Effects
Research indicates that 3-amino-1,2-propanediol exhibits various pharmacological effects:
- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress in cellular models .
- Cardiovascular Effects : Studies involving animal models have demonstrated that this compound can influence cardiovascular functions, potentially offering protective effects against heart diseases .
The compound's biological activity is primarily attributed to its ability to interact with cellular signaling pathways. It acts as a substrate for enzymes involved in the metabolism of amino acids and carbohydrates, which may contribute to its therapeutic effects in metabolic disorders .
3. Toxicological Studies
While the compound shows promise in various therapeutic applications, toxicological assessments are essential. Research has linked derivatives of similar compounds to toxic oil syndrome (TOS), highlighting the need for careful evaluation of safety profiles .
Case Study 1: Cardiovascular Impact
In a study published in Acta Poloniae Pharmaceutica, three derivatives of 3-amino-1,2-propanediol were synthesized and evaluated for their effects on the cardiovascular system in anesthetized rats. The results indicated that these compounds could modulate heart rate and blood pressure, suggesting potential applications in treating cardiovascular diseases .
Case Study 2: Antioxidant Activity
A study investigating the antioxidant properties of 3-amino-1,2-propanediol found that it effectively reduced lipid peroxidation in vitro. This suggests its potential use as a dietary supplement or therapeutic agent for conditions associated with oxidative stress .
Synthesis Methods
The synthesis of 3-amino-1,2-propanediol can be achieved through several methods:
- Chemical Synthesis : The compound can be synthesized via the reaction of propylene oxide with ammonia followed by hydrolysis .
- Biotechnological Approaches : Recent advancements have explored microbial fermentation processes to produce this compound more sustainably .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Amino-1,2-propanediol | C₃H₉NO₂ | Antioxidant, cardiovascular effects |
| N,N,N'-Tri-(2,3-dihydroxypropyl)trimethylenediamine | C₁₂H₂₈N₂O₆ | Potential use in drug delivery |
| Derivatives of 3-(N-phenylamino)propane-1,2-diol | C₁₁H₁₅N₃O₂ | Toxicity concerns related to TOS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
